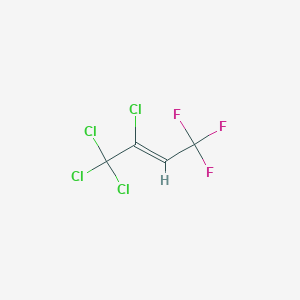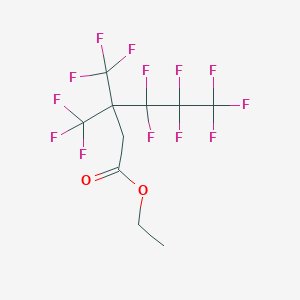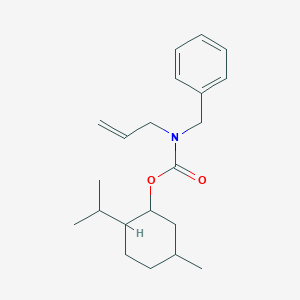
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an organic compound with the molecular formula C4HCl4F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene typically involves halogenation reactions. One common method is the chlorination of 1,1,1-trifluorobut-2-ene, followed by further chlorination steps to introduce the required chlorine atoms. The reaction conditions often involve the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: Where chlorine or fluorine atoms are replaced by other functional groups.
Addition Reactions: Involving the addition of reagents across the double bond.
Elimination Reactions: Leading to the formation of different alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., hydrogen gas, metal hydrides), and catalysts (e.g., transition metal complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce more complex fluorinated or chlorinated compounds .
科学的研究の応用
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a diagnostic tool.
作用機序
The mechanism by which 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
類似化合物との比較
Similar Compounds
1,1,2,3-Tetrachloropropene: Another halogenated hydrocarbon with similar reactivity but different structural properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A fluorinated compound with distinct functional groups and applications.
2-Chloro-1,1,1,2-tetrafluoropropane: A related compound with different halogenation patterns and uses.
Uniqueness
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other compounds may not be as effective or versatile.
特性
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)



